2,5-Difluoro-3-(methyl)thiophenol
Overview
Description
2,5-Difluoro-3-(methyl)thiophenol is a chemical compound with the molecular formula C7H6F2S . It is a type of thiophenol, which are organosulfur compounds used as intermediates to produce polymers .
Synthesis Analysis
The synthesis of thiophene derivatives like this compound often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of this compound is 160.18 . The structure consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The ring is substituted with two fluorine atoms and one methyl group .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo reactions with various reagents to form different types of bonds .Safety and Hazards
Future Directions
Recent advances in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance . This suggests that 2,5-Difluoro-3-(methyl)thiophenol and similar compounds could have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHZQTFVMAAOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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